

A-317491 sodium salt hydrate minimizing experimental variability

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Compound of Interest

Compound Name: A-317491 sodium salt hydrate

Cat. No.: B1149999

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A-317491 Sodium Salt Hydrate Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with **A-317491 sodium salt hydrate**.

Frequently Asked Questions (FAQs)

What is **A-317491 sodium salt hydrate**?

A-317491 sodium salt hydrate is a potent, selective, and non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2][3] It is the sodium salt hydrate form of A-317491, which has low water solubility.[4]

What is the mechanism of action of A-317491?

A-317491 competitively blocks the ATP binding site on P2X3 and P2X2/3 receptors, which are ion channels permeable to Na⁺, K⁺, and Ca²⁺. [4] By blocking these receptors, it inhibits the influx of calcium and reduces pain signaling.[1][3] These receptors are primarily located on sensory neurons.[2][4]

What is the selectivity profile of A-317491?

A-317491 is highly selective for P2X3 and P2X2/3 receptors, with IC50 values greater than 10 μ M for other P2 receptors, neurotransmitter receptors, ion channels, and enzymes.[1][2][3]

What are the common research applications of A-317491?

A-317491 is primarily used in preclinical research to study its effects on chronic inflammatory and neuropathic pain.[2][5][6] It has been shown to be effective in various animal models of pain.[7][8]

What is the recommended storage for **A-317491 sodium salt hydrate**?

- Powder: Store at -20°C for up to 3 years.[9]
- Stock Solutions: Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month.[3][9] Avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected potency in my in vitro experiments.

- Possible Cause 1: Compound Precipitation. A-317491, especially the free acid form, has low aqueous solubility.[4] The sodium salt hydrate is more soluble, but can still precipitate in certain buffers or at high concentrations.
 - Solution: Visually inspect your solutions for any precipitate. If precipitation is observed, you can try aiding dissolution with ultrasonication.[3][10] For aqueous solutions, it is recommended to filter and sterilize with a 0.22 μ m filter before use.[3]
- Possible Cause 2: Degradation of Stock Solution. Improper storage can lead to degradation of the compound.
 - Solution: Ensure that stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and are not subjected to repeated freeze-thaw cycles.[3][9]
- Possible Cause 3: Use of aged or moisture-absorbed DMSO. For DMSO stock solutions, the quality of the solvent is crucial.

- Solution: Use fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce the solubility of A-317491.[9]
- Possible Cause 4: Presence of endogenous ATP in cell cultures. P2X3 receptors are activated by ATP.[4] Endogenous ATP in cell culture media can compete with A-317491, leading to an underestimation of its potency.
 - Solution: For some experimental setups, such as radioligand binding assays, treating the cells with apyrase (an enzyme that degrades ATP) before and during the experiment can improve the reliability of the results.[11]

Issue: High variability in my in vivo animal studies.

- Possible Cause 1: Inadequate formulation and administration. Due to its physicochemical properties, the formulation and route of administration can significantly impact the bioavailability and efficacy of A-317491.
 - Solution: For subcutaneous or intravenous administration, ensure the compound is fully dissolved in a suitable vehicle. A common vehicle for in vivo use involves a mixture of DMSO, PEG300, Tween80, and saline.[9] A detailed protocol for vehicle preparation is provided below.
- Possible Cause 2: Limited CNS penetration. A-317491 has limited penetration into the central nervous system.[7] Therefore, the observed effects are likely mediated by peripheral receptors.
 - Solution: The route of administration should be chosen based on the experimental question. Systemic administration (s.c. or i.v.) will primarily target peripheral receptors.[5] [7] For targeting central receptors, intrathecal administration is more appropriate.[5][8]
- Possible Cause 3: Stereospecificity. The activity of A-317491 is stereospecific. The (S)-enantiomer (A-317491) is the active form, while the (R)-enantiomer is significantly less active.[2]
 - Solution: Ensure you are using the correct and pure enantiomer.

Quantitative Data

Table 1: In Vitro Potency of A-317491

Receptor	Species	Assay	Value	Reference
P2X3	Human	Ki	22 nM	[1][3]
P2X3	Rat	Ki	22 nM	[1][3]
P2X2/3	Human	Ki	9 nM	[1][3]
P2X2/3	Rat	Ki	92 nM	[1][3]
Dorsal Root Ganglion Currents	Rat	IC50	15 nM	[3]

Table 2: In Vivo Efficacy of A-317491

Animal Model	Effect	ED50 (s.c.)	Reference
CFA-induced thermal hyperalgesia	Reversal	30 µmol/kg	[2]
Chronic nerve constriction injury (thermal hyperalgesia)	Attenuation	10-15 µmol/kg	[2]
Chronic nerve constriction injury (mechanical allodynia)	Attenuation	10-15 µmol/kg	[2]

Table 3: Solubility of A-317491 Sodium Salt Hydrate

Solvent	Concentration	Reference
Water	10 mg/mL	
Water	15 mg/mL	
Water	50 mg/mL (with ultrasound)	[3] [10]
DMSO	≥20 mg/mL	
DMSO	60.95 mg/mL (100 mM)	
DMSO	100 mg/mL (176.81 mM)	[9]

Experimental Protocols

Protocol: In Vivo Formulation for Subcutaneous Administration

This protocol provides a method for preparing A-317491 for in vivo studies.

Materials:

- **A-317491 sodium salt hydrate**
- Dimethyl sulfoxide (DMSO), fresh
- PEG300
- Tween80
- Sterile ddH₂O or saline

Procedure:

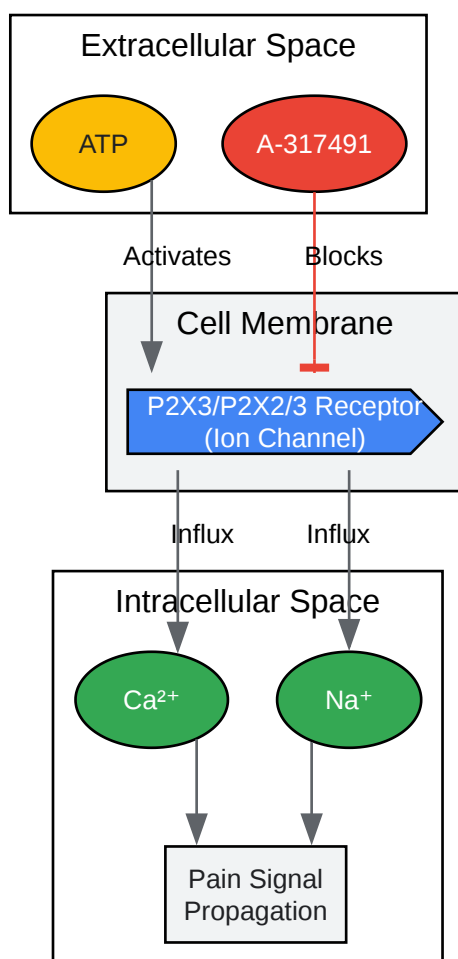
- Calculate the required amount of A-317491 and vehicle components based on the desired final concentration and dosing volume.
- Prepare a stock solution of A-317491 in DMSO. For example, a 100 mg/mL stock solution.[\[9\]](#)
- In a sterile tube, add the required volume of the DMSO stock solution.

- Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear. A common ratio is 40% PEG300 in the final vehicle.[\[9\]](#)
- Add Tween80 to the mixture and mix until clear. A common ratio is 5% Tween80 in the final vehicle.[\[9\]](#)
- Add sterile ddH₂O or saline to reach the final desired volume and mix thoroughly. A common ratio is 50% aqueous solution.[\[9\]](#)
- The final solution should be clear. Use the mixed solution immediately for optimal results.[\[9\]](#)

Example for a 1 mL final solution:

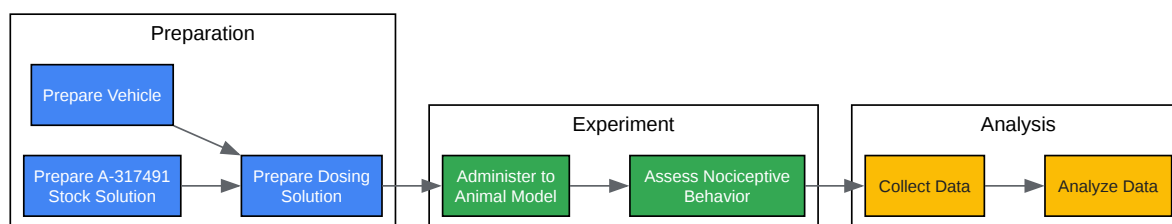
- Add 50 μ L of a 100 mg/mL A-317491 in DMSO stock solution.
- Add 400 μ L of PEG300 and mix.
- Add 50 μ L of Tween80 and mix.
- Add 500 μ L of ddH₂O or saline and mix.

Visualizations



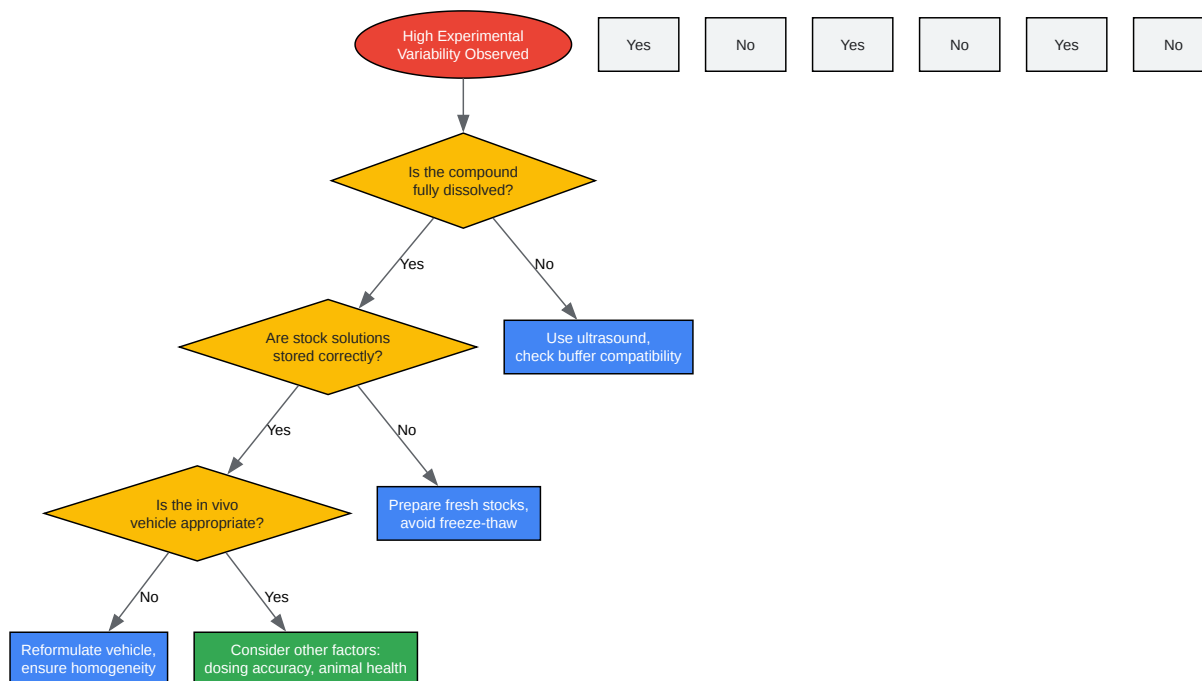
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Caption: P2X3 receptor signaling pathway and the inhibitory action of A-317491.



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Caption: A typical experimental workflow for in vivo studies with A-317491.



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Caption: A troubleshooting decision tree for addressing experimental variability.

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